![molecular formula C13H13NO3S B162618 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-65-7](/img/structure/B162618.png)
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism Of Action
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical And Physiological Effects
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Advantages And Limitations For Lab Experiments
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is easily synthesized and can be obtained in high purity. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid may have potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the full potential of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid in these and other areas.
Synthesis Methods
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction of 4-(4-bromomethyl)phenylthiazol-2-ylamine with 2-bromoacetic acid in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. The synthesis method of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been well-established and can be easily reproduced in the laboratory.
Scientific Research Applications
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
138568-65-7 |
|---|---|
Product Name |
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid |
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(16)17)9-2-4-10(5-3-9)12-14-11(6-15)7-18-12/h2-5,7-8,15H,6H2,1H3,(H,16,17) |
InChI Key |
IVCGUTXCHOMEFH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
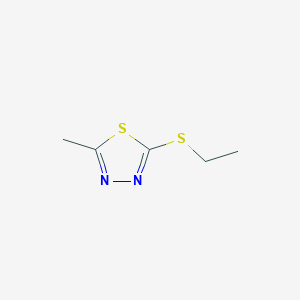
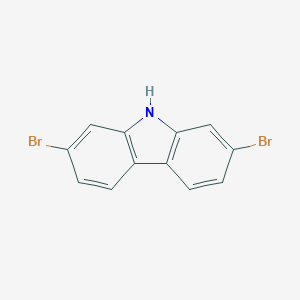
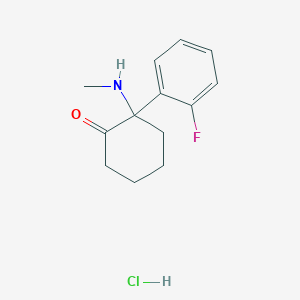
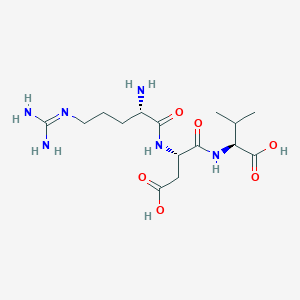
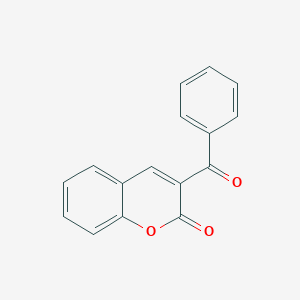
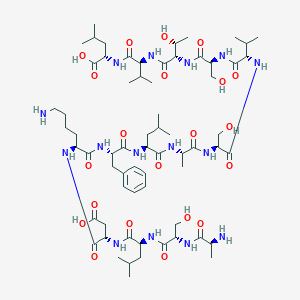

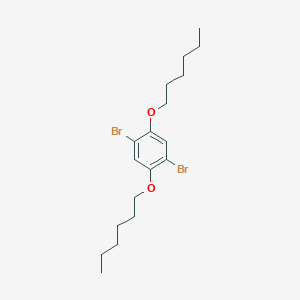
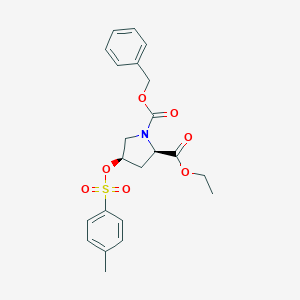
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
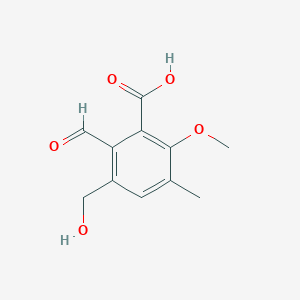
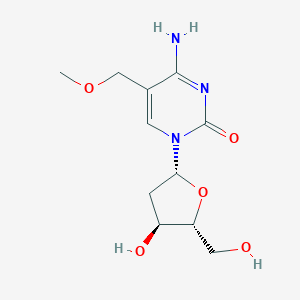
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)